molecular formula C30H36O2S B2702612 11-(Tritylthio)undecanoic acid CAS No. 202462-83-7

11-(Tritylthio)undecanoic acid

Cat. No.: B2702612
CAS No.: 202462-83-7
M. Wt: 460.68
InChI Key: JPSYGKLZPQMABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(Tritylthio)undecanoic acid is an organic compound characterized by the presence of a tritylthio group attached to an undecanoic acid chain. This compound is notable for its unique structural features, which make it a valuable candidate for various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of 11-(Tritylthio)undecanoic acid It is known that undecanoic acid, a related compound, has antifungal effects . It modulates fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .

Mode of Action

The exact mode of action of This compound Undecanoic acid, a related compound, is known to have profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mrna processing .

Biochemical Pathways

The specific biochemical pathways affected by This compound Undecanoic acid, a related compound, is known to modulate fungal metabolism .

Pharmacokinetics

The ADME properties of This compound Testosterone undecanoate, a related compound, is known to have a considerably better pharmacokinetic profile . After two initial injections with a 6-week interval, the future intervals between injections are usually 12 weeks .

Result of Action

The molecular and cellular effects of This compound Undecanoic acid, a related compound, is known to elicit profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mrna processing .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound can be used as a surface-active agent for surface treatment . Its molecular structure contains a thiol group and a carboxyl group, which gives it good surface activity, improving wettability and dispersibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(Tritylthio)undecanoic acid typically involves the reaction of undecanoic acid with tritylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous toluene or dichloromethane

    Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride

    Temperature: Reflux conditions (80-110°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 11-(Tritylthio)undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tritylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides or sulfones

    Reduction: 11-(Tritylthio)undecanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

11-(Tritylthio)undecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of novel materials and surface modification agents.

Comparison with Similar Compounds

    Undecanoic acid: A simpler analog without the tritylthio group.

    11-Mercaptoundecanoic acid: Contains a mercapto group instead of a tritylthio group.

    11-Aminoundecanoic acid: Features an amino group, used in the production of nylon-11.

Uniqueness: 11-(Tritylthio)undecanoic acid is unique due to the presence of the bulky tritylthio group, which imparts distinct chemical and physical properties. This makes it more versatile in applications requiring specific steric and electronic characteristics.

Properties

IUPAC Name

11-tritylsulfanylundecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O2S/c31-29(32)24-16-5-3-1-2-4-6-17-25-33-30(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28/h7-15,18-23H,1-6,16-17,24-25H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSYGKLZPQMABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of trityl chloride (4.6 g, 17 mmol) and diisopropylethylamine (DIEA, 4.2 g, 33 mmol) in toluene (50 mL) was added 11-mercaptoundecanoic acid, 1 (6.0 g, 14 mmol), and the solution was stirred at room temperature for 3 h. The solution was evaporated, and the product separated between dichloromethane and water. The organic phase was washed with water (2×100 mL), dried (MgSO4), filtered, and concentrated to yield crude 2 (6.3 g, 13.6 mmol, 97%). 1H NMR (CDCl3, 500 MHz): δ1.14-1.42 (br m, 14H), 1.59-1.68 (br t, 2H), 2.06-2.09 (br m, 2H), 2.36-2.40 (t, 2H), 7.19-7.23 (m, 6H), 7.26-7.29 (m, 9H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.